(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique molecular structure This compound features a tetrahydrofuran ring fused with a dioxolane ring, and a phenylsulfanyl group attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the dioxolane ring. The phenylsulfanyl group is then attached through a series of reactions involving thiol and alkyl halide intermediates. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler alcohols .
Scientific Research Applications
(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, affecting their activity and function. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3aR,5S,6S,6aR)-5-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,2-d][1,3]dioxol-6-ol: This compound has a similar core structure but lacks the phenylsulfanyl group.
(3aR,5R,6S,6aR)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-[(4-isopropoxybenzyl)oxy]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: This compound features an isopropoxybenzyl group instead of the phenylsulfanyl group.
Uniqueness
The presence of the phenylsulfanyl group in (3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol imparts unique chemical properties and reactivity, making it distinct from other similar compounds. This group enhances its potential interactions with biological targets and its utility in various chemical reactions .
Properties
IUPAC Name |
(3aR,5S,6R,6aR)-2,2-dimethyl-5-(phenylsulfanylmethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-14(2)17-12-11(15)10(16-13(12)18-14)8-19-9-6-4-3-5-7-9/h3-7,10-13,15H,8H2,1-2H3/t10-,11+,12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWPJFMXUOXIX-YVECIDJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CSC3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CSC3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.